Pirmenol hydrochloride, also known as Cl-845, is a pharmaceutical compound primarily utilized as an antiarrhythmic agent. Classified as a Class Ia antiarrhythmic drug, it works by modulating cardiac ion channels, thereby influencing the electrical activity of the heart. The compound is notable for its long-acting properties and low toxicity profile, making it a significant option in the treatment of various cardiac arrhythmias .
The synthesis of pirmenol hydrochloride involves several key steps:
The molecular formula for pirmenol hydrochloride is , with a molecular weight of approximately 374.9 g/mol. The IUPAC name is (1R)-4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride.
Pirmenol hydrochloride can participate in various chemical reactions:
Major products from these reactions can lead to various derivatives that may exhibit different pharmacological properties.
Pirmenol hydrochloride exerts its antiarrhythmic effects primarily through:
The compound has been shown to significantly decrease action potential amplitude and duration at specific concentrations (IC50 values), indicating its effectiveness in modulating cardiac electrical activity .
Relevant analyses indicate that pirmenol hydrochloride has favorable stability and solubility characteristics for pharmaceutical applications .
Pirmenol hydrochloride is primarily used in clinical settings for:
Pirmenol Hydrochloride (CI-845) emerged in the late 1970s as a novel therapeutic agent targeting cardiac arrhythmias. Its development stemmed from efforts to identify compounds combining oral bioavailability with prolonged efficacy and improved safety margins over existing antiarrhythmics. Initial preclinical studies characterized its antiarrhythmic profile using conscious canine models with coronary artery ligation, a well-established paradigm for ventricular arrhythmia research. In these models, Pirmenol Hydrochloride administered intravenously, intramuscularly, or orally effectively restored normal sinus rhythm. A dose of 2.5 mg/kg suppressed arrhythmias occurring two days post-ligation, while 5 mg/kg controlled higher-rate arrhythmias prevalent on the first day post-ligation [1]. Comparative studies demonstrated superior efficacy, longer duration of action, and/or a wider safety margin for Pirmenol Hydrochloride relative to reference agents like quinidine, procainamide, disopyramide, lidocaine, mexiletine, aprindine, and ajmaline within this model [1] [2].
Pharmacologically, Pirmenol Hydrochloride is classified as a Class Ia antiarrhythmic agent according to the Vaughan Williams system. This classification denotes sodium channel blockers with intermediate association/dissociation kinetics that additionally prolong cardiac action potential duration and effective refractory period through potassium channel blockade [6]. Class Ia agents exert their effects by:
This dual-channel action distinguishes Class Ia agents from Class Ib (rapid sodium channel kinetics, shorten action potential) and Class Ic (slow sodium channel kinetics, minimal effect on action potential duration) drugs [6]. Pirmenol Hydrochloride’s efficacy against ventricular arrhythmias in the ischemic dog model and its observed electrophysiological effects firmly established its Class Ia identity [1] [3].
Table 1: Key Class Ia Antiarrhythmic Agents and Core Properties
| Agent | Primary Ion Channel Effects | Impact on Action Potential Duration | Oral Bioavailability |
|---|---|---|---|
| Quinidine | Na⁺ block (intermediate), K⁺ block | Prolongs | Moderate |
| Procainamide | Na⁺ block (intermediate), K⁺ block (weak) | Prolongs | Moderate (active metabolite) |
| Disopyramide | Na⁺ block (intermediate), K⁺ block | Prolongs | High |
| Pirmenol Hydrochloride | Na⁺ block (intermediate), K⁺ block, mAChR block | Prolongs | High |
The molecular structure of Pirmenol Hydrochloride, identified chemically as (±)-4-[(2,6-dimethyl-1-piperidinyl)]-1-phenyl-1-(2-pyridinyl)butanol hydrochloride (CAS 61477-94-9), underpins its Class Ia pharmacological profile and distinct properties. Its core structure features a chiral center within the butanol chain linking a substituted piperidine moiety to a diphenylmethanol derivative where one phenyl ring is replaced by pyridine [5] [7]. Key structural elements influencing activity include:
SAR Differentiation within Class Ia:Pirmenol Hydrochloride's structure offers distinct advantages and differences compared to classical Class Ia agents:
Table 2: Structural Comparison of Pirmenol Hydrochloride with Prototypical Class Ia Antiarrhythmics
| Agent | Core Structural Features | Key Differentiating Structural Elements of Pirmenol |
|---|---|---|
| Pirmenol Hydrochloride | Chiral diaryl(2-pyridyl)methanol linked via 4-carbon chain to 2,6-dimethylpiperidine | Reference Structure |
| Quinidine | Complex quinoline-quinuclidine alkaloid with vinyl group and methoxy substituents | Simpler structure; Pyridine ring instead of quinoline; Lack of vinyl/methoxy groups; Presence of 2,6-dimethylpiperidine |
| Procainamide | Primary aromatic amine (aniline) linked via amide bond to tertiary aliphatic amine (diethylaminoethyl) | Lack of primary amine/amide bond (potentially better stability); Pyridine ring; 2,6-dimethylpiperidine instead of tertiary alkylamine |
| Disopyramide | Chiral diaryl( phenyl)acetamide linked via ethyl chain to N,N-disopropylaminomethyl pyrrolidine | Hydroxyl group instead of carbonyl; Pyridine ring instead of one phenyl; Piperidine ring instead of pyrrolidine; Different amine substitution (dimethyl on ring vs. isopropyl on N) |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6